Dibutyl ((phenylthio)methyl)boronate
Description
Structure
2D Structure
Properties
CAS No. |
70558-00-8 |
|---|---|
Molecular Formula |
C15H25BO2S |
Molecular Weight |
280.2 g/mol |
IUPAC Name |
dibutoxy(phenylsulfanylmethyl)borane |
InChI |
InChI=1S/C15H25BO2S/c1-3-5-12-17-16(18-13-6-4-2)14-19-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
InChI Key |
JIOPSMXZVXIUKV-UHFFFAOYSA-N |
Canonical SMILES |
B(CSC1=CC=CC=C1)(OCCCC)OCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Dibutyl Phenylthio Methyl Boronate and Analogues
Direct Synthesis Routes to Dibutyl ((phenylthio)methyl)boronate
The direct synthesis of this compound can be approached through several methodologies, primarily involving the formation of the boronic ester from a suitable precursor. These methods include classical esterification and pathways mediated by organometallic reagents.
Esterification Approaches for Boronate Formation
The most straightforward conceptual route to this compound is the esterification of ((phenylthio)methyl)boronic acid with n-butanol. This reaction is an equilibrium process where water is eliminated. To drive the reaction to completion, methods for water removal, such as azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents, are typically employed. nih.govescholarship.org While specific studies on the esterification of acetic acid with n-butanol have been conducted over various catalysts, the principles are directly applicable to the synthesis of boronic esters. researchgate.netresearchgate.net
The general reaction is as follows:
(Phenylthio)methyl)boronic Acid + 2 n-Butanol ⇌ this compound + 2 H₂O
Key to the success of this method is the availability and stability of the parent ((phenylthio)methyl)boronic acid.
Organometallic Reagent-Mediated Pathways for Boronate Construction
Organometallic reagents provide a powerful and widely used method for the formation of carbon-boron bonds, which is central to the synthesis of boronic esters. nih.gov These pathways typically involve the reaction of an organometallic nucleophile with a boron-containing electrophile.
One common approach involves the reaction of a Grignard reagent or an organolithium species with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. nih.govgeorganics.skguidechem.com For the synthesis of this compound, this would entail the generation of a ((phenylthio)methyl)magnesium halide or ((phenylthio)methyl)lithium, followed by quenching with a borate ester and subsequent transesterification with n-butanol.
A general scheme for this process is:
PhSCH₂X + Mg → PhSCH₂MgX PhSCH₂MgX + B(OR)₃ → PhSCH₂B(OR)₂ + MgX(OR) PhSCH₂B(OR)₂ + 2 n-BuOH → PhSCH₂B(On-Bu)₂ + 2 ROH
Alternatively, the reaction of organometallic reagents with bis(pinacolato)diboron (B136004) (B₂pin₂) is a well-established method for the synthesis of pinacol (B44631) boronic esters, which can then be transesterified to the desired dibutyl ester. nih.gov
Preparation of (Phenylthio)methaneboronic Esters as Key Precursors
The synthesis and manipulation of (phenylthio)methaneboronic esters are crucial for accessing a range of α-thio-substituted boronic acid derivatives. These compounds serve as important precursors for more complex structures.
Devising Efficient Preparations from Boronic Acid Precursors
The preparation of pinacol (phenylthio)methaneboronate has been described as a key step in the generation of α-(phenylthio) carbanions. acs.org This precursor is synthesized from (phenylthio)methaneboronic acid and pinacol. The boronic acid itself can be prepared through the reaction of a suitable organometallic reagent with a borate ester, followed by hydrolysis.
General Methodologies for Alpha-Substituted Boronic Ester Synthesis
The Matteson homologation reaction is a cornerstone of α-substituted boronic ester synthesis. organicreactions.orguni-saarland.denrochemistry.comnih.govresearchgate.net This powerful method involves the reaction of a boronic ester with a dihalomethyllithium reagent (e.g., LiCHCl₂), which, upon rearrangement, results in the insertion of a chloromethyl group into the carbon-boron bond. The resulting α-chloro boronic ester is a versatile intermediate that can undergo nucleophilic substitution with a wide range of nucleophiles, including those derived from thiols.
A general representation of the Matteson homologation is:
R-B(OR')₂ + LiCHX₂ → [R-B(OR')₂-CHX₂]⁻Li⁺ → X-CHR-B(OR')₂ + LiX
This methodology allows for the stereocontrolled synthesis of α-substituted boronic esters, making it particularly valuable in asymmetric synthesis. nih.gov
Targeted Synthesis of Functionalized Derivatives of Phenylthio-Boronates
The synthetic utility of this compound and its analogues is significantly enhanced by the ability to introduce functional groups into the molecule. This can be achieved by modifying the phenylthio group, the methylene (B1212753) bridge, or by transformations involving the boronic ester moiety.
Recent work on thiol-functionalized benzosiloxaboroles has demonstrated the versatility of the thiol group for further derivatization. researchgate.net These modifications include thiol-Michael additions, oxidation to sulfonyl chlorides, and subsequent conversion to sulfonamides. These strategies can be conceptually applied to the phenylthio group in phenylthio-boronates to introduce a wide array of functional groups, thereby tuning the electronic and steric properties of the molecule.
The following table summarizes the types of functionalization that can be envisioned for phenylthio-boronates based on analogous chemistries:
| Functionalization Strategy | Reagents and Conditions | Potential Products |
| Thiol-Michael Addition | Electron-deficient alkenes | S-alkylated phenylthio-boronates |
| Oxidation | Oxidizing agents (e.g., m-CPBA) | Phenylsulfonyl-boronates |
| Nucleophilic Substitution | Electrophiles (e.g., alkyl halides) | S-alkylated phenylthio-boronates |
Furthermore, the carbon-boron bond of the boronic ester is amenable to a vast number of transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which would allow for the formation of new carbon-carbon bonds at the methylene position, although this would consume the boronate functionality.
Synthesis of Alpha-Haloalkylboronic Esters from (Phenylthio)methaneboronic Esters
The conversion of (phenylthio)methaneboronic esters, such as this compound, into their corresponding alpha-haloalkylboronic esters is a crucial step that activates the molecule for further functionalization. This transformation is typically achieved through a process known as the Matteson homologation reaction. This reaction involves the insertion of a halomethyl group into the carbon-boron bond.
The seminal work in this area, primarily conducted by Donald S. Matteson, has established a robust methodology for this one-carbon homologation. The process generally involves the reaction of the boronic ester with a dihalomethyllithium reagent, such as dichloromethyllithium (LiCHCl2), which is generated in situ. The reaction proceeds through the formation of a boronate "ate" complex, which then undergoes a 1,2-migration of the (phenylthio)methyl group from boron to the adjacent carbon, with concomitant displacement of one of the halide ions.
While much of the research has focused on the use of chiral diols to induce asymmetry, the fundamental transformation is applicable to simpler dialkyl boronic esters like the dibutyl derivative. The general reaction scheme involves treating the this compound with dichloromethyllithium at low temperatures, typically -100 °C, in a suitable ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting alpha-chloro-alpha-(phenylthio)methylboronic ester can then be isolated, although it is often used in situ for subsequent reactions due to potential instability.
A key aspect of this methodology is the careful control of reaction conditions to avoid side reactions. The low temperature is critical for the stability of the dichloromethyllithium reagent and to ensure selective mono-homologation. The addition of a Lewis acid, such as zinc chloride (ZnCl2), can facilitate the rearrangement step, leading to higher yields and selectivities in certain cases.
Below is a representative table of the reagents and conditions for this type of transformation, based on established Matteson homologation protocols.
| Entry | Boronic Ester | Reagents | Solvent | Temperature (°C) | Product |
| 1 | This compound | 1. n-BuLi, CH2Cl2 2. ZnCl2 | THF | -100 to RT | Dibutyl (chloro(phenylthio)methyl)boronate |
Preparations of Aminomethaneboronic Esters and Related Analogues
The alpha-haloalkylboronic esters synthesized in the previous step are valuable precursors for the introduction of a variety of functional groups, including the amino group. The preparation of aminomethaneboronic esters from these intermediates typically proceeds via a nucleophilic substitution reaction, where the halide is displaced by an amine equivalent.
A common and effective strategy involves a two-step sequence: first, the conversion of the alpha-chloro boronic ester to an alpha-azido boronic ester, followed by the reduction of the azide (B81097) to the corresponding amine. This approach is often favored due to the high nucleophilicity of the azide anion and the clean conversion of azides to amines.
The reaction of the alpha-chloro boronic ester with an azide source, such as sodium azide (NaN3) or lithium azide (LiN3), is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). This substitution reaction proceeds via an SN2 mechanism, leading to inversion of configuration at the alpha-carbon if it is a stereocenter.
Once the alpha-azido boronic ester is obtained, it can be reduced to the aminoboronic ester using various methods. Catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) is a common and efficient method. Other reducing agents, such as lithium aluminum hydride (LiAlH4) or triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction), can also be employed.
This two-step process provides a reliable route to aminomethaneboronic esters, which are important building blocks in medicinal chemistry and peptide synthesis. The table below summarizes the typical reagents and conditions for this transformation sequence.
| Entry | Starting Material | Reagents | Solvent | Conditions | Product |
| 1 | Dibutyl (chloro(phenylthio)methyl)boronate | 1. NaN3 2. H2, Pd/C | 1. DMF 2. Methanol | 1. RT 2. RT, 1 atm | Dibutyl (amino(phenylthio)methyl)boronate |
It is important to note that while the general methodologies are well-established, the specific reaction conditions, such as temperature, reaction time, and choice of reagents, may need to be optimized for the specific substrate, this compound, to achieve the best results.
Applications of Dibutyl Phenylthio Methyl Boronate in Advanced Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds is a central theme in organic chemistry. Dibutyl ((phenylthio)methyl)boronate provides a stable, yet reactive, handle for the introduction of a single carbon unit, which can be further elaborated through various synthetic methodologies.
The Matteson homologation is a powerful and highly stereocontrolled method for extending a carbon chain by one carbon atom through the insertion of a methylene (B1212753) group into a carbon-boron bond. nrochemistry.comuni-saarland.de The reaction typically proceeds via an α-haloalkylboronic ester intermediate. google.com this compound serves as an excellent and stable precursor to the requisite α-chloro- or α-bromomethylboronic esters needed for this transformation.
The general mechanism of the Matteson homologation begins with the deprotonation of a dihalomethane (e.g., dichloromethane) with a strong base like n-butyllithium at low temperatures (-78 °C to -100 °C) to generate a lithium carbenoid. nrochemistry.comuni-saarland.de This carbenoid adds to the boron atom of a boronic ester to form a boronate "ate" complex. nrochemistry.com In the presence of a Lewis acid such as zinc chloride, this complex undergoes a 1,2-migration, where the organic group (R) on the boron atom migrates to the adjacent carbon, displacing a halide ion and forming the homologated α-chloroboronic ester with high stereocontrol. uni-saarland.deuni-saarland.de
While this compound does not directly undergo homologation, its phenylthio group can be readily converted into a leaving group. For instance, treatment with a halogenating agent can transform it into the corresponding halomethylboronic ester, which is the key reactive intermediate for the subsequent steps of the Matteson reaction. This α-haloboronic ester can then be treated with a wide range of nucleophiles, such as Grignard reagents or organolithiums, to form a new carbon-carbon bond, again proceeding through an "ate" complex and a 1,2-metallate rearrangement. uni-saarland.deresearchgate.net This two-step sequence effectively inserts a -CH(R)- unit between the original organic group and the boronate functionality, enabling controlled carbon chain extension.
| Step | Reagent/Condition | Intermediate/Product | Purpose |
| Activation | Halogenating Agent (e.g., SO₂Cl₂) | Dibutyl (chloromethyl)boronate | Converts the stable precursor into the reactive α-haloboronic ester. |
| Homologation | 1. LiCHCl₂2. ZnCl₂ | Dibutyl (1,2-dichloroethyl)boronate | First carbon insertion to form the homologated α-chloro boronic ester. |
| C-C Coupling | R-MgBr (Grignard Reagent) | Dibutyl (1-chloro-2-R-ethyl)boronate | Forms a new C-C bond via nucleophilic displacement and 1,2-migration. |
| Workup/Oxidation | e.g., H₂O₂, NaOH | Secondary Alcohol (R-CH(OH)-CH₂Cl) | Cleavage of the C-B bond to yield the final organic product. |
Transition metal-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. While boronic esters are cornerstone reagents for these transformations, the specific utility of this compound lies more in its role as a synthetic intermediate rather than a direct coupling partner for the transfer of the (phenylthio)methyl group.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate. nih.govnih.gov This reaction is most efficient for coupling sp²- and sp-hybridized carbons (e.g., aryl, vinyl, alkynyl groups). youtube.com
The direct coupling of the sp³-hybridized (phenylthio)methyl group from this compound in a Suzuki-Miyaura reaction is not a typical application. However, the compound's value lies in its potential to be transformed into other organoboron reagents that are highly effective in Suzuki-Miyaura couplings. For example, the core structure can be elaborated using methods like the Matteson homologation, and the resulting, more complex boronic ester can then be used as a coupling partner in a subsequent Suzuki-Miyaura reaction. ncl.ac.uk This allows the boronate to act as a linchpin, enabling the initial construction of a complex alkyl fragment that is then attached to an aryl or vinyl scaffold.
Similar to its role in Suzuki-Miyaura reactions, this compound is not a primary substrate for other major cross-coupling reactions but serves as a precursor to the necessary reagents.
Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organostannane with an organohalide. wikipedia.org this compound could be used to synthesize a (phenylthio)methyl-functionalized organohalide, which could then participate in a Stille coupling with an appropriate organotin reagent.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govresearchgate.net The boronate is not a direct participant. However, strategies exist for one-pot borylation followed by Sonogashira coupling, highlighting how boronate functionalities can be integrated into multi-step synthetic sequences involving other cross-coupling reactions. researchgate.net
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds by coupling a boronic acid with an amine (N-H) or alcohol (O-H). organic-chemistry.orgorganic-chemistry.org While typically applied to arylboronic acids, the Chan-Lam reaction could potentially be used with derivatives of this compound, although this application is less common. nih.govnih.gov Its primary utility remains in its conversion to other key intermediates.
Iterative synthesis, the sequential and controlled addition of building blocks to construct complex molecules, is a major goal in modern chemistry. nih.govshu.ac.uk Boronic esters are exceptionally well-suited for this approach due to the robust nature of the C-B bond and its versatile reactivity. cam.ac.uknih.gov
This compound is an ideal starting point for iterative carbon chain elongation via the Matteson homologation. uni-saarland.de The process can be repeated to build up a carbon skeleton with precise control over stereochemistry at each newly formed chiral center.
An illustrative iterative sequence is as follows:
Start: Begin with this compound.
Activation: Convert it to an α-halomethylboronic ester.
First Homologation/Coupling: React with LiCHCl₂ followed by a Grignard reagent (R¹-MgX) to yield a new, homologated boronic ester: R¹-CH(Cl)-CH₂-B(OBu)₂.
Second Homologation/Coupling: Subject this new boronic ester to the same reaction sequence with a second Grignard reagent (R²-MgX). This elongates the chain further.
Termination: After the desired chain length is achieved, the terminal boronic ester can be converted into a variety of functional groups, such as an alcohol via oxidation (e.g., with H₂O₂). researchgate.net
This iterative capability allows for the programmed synthesis of complex polyketide-like structures, which are common motifs in natural products. uni-saarland.de
| Cycle | Starting Boronic Ester | Key Reagents | Product Boronic Ester |
| 1 | Dibutyl (chloromethyl)boronate | 1. LiCHCl₂/ZnCl₂2. R¹-MgX | Dibutyl (1-chloro-2-R¹-ethyl)boronate |
| 2 | Dibutyl (1-chloro-2-R¹-ethyl)boronate | 1. LiCHCl₂/ZnCl₂2. R²-MgX | Dibutyl (1,3-dichloro-2-R¹-4-R²-butyl)boronate |
| 3 | Dibutyl (1,3-dichloro-2-R¹-4-R²-butyl)boronate | 1. LiCHCl₂/ZnCl₂2. R³-MgX | ...and so on |
Asymmetric conjugate addition is a key reaction for creating chiral centers in organic molecules. orgsyn.org The rhodium- or palladium-catalyzed 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds (enones) is a widely used method for this purpose. rsc.orgnih.gov
This reaction class predominantly utilizes aryl- and alkenylboronic acids as the nucleophilic partner, which transfer the organic group to the β-position of the enone. rug.nlrsc.org The direct use of sp³-hybridized alkylboronic esters like this compound in this context is not a standard or well-documented application. The mechanism of transfer and the reactivity of the C(sp³)-B bond under these catalytic conditions differ significantly from their C(sp²)-B counterparts.
Therefore, the primary contribution of this compound to this area of synthesis would be indirect. It can be used as a starting material to construct more complex molecules which may contain functionalities (like an enone or an appropriate arylboronic acid) that can then participate in an asymmetric conjugate addition reaction.
As a Coupling Partner in Transition Metal-Catalyzed Cross-Coupling Reactions
Synthesis of Complex Molecular Architectures
This compound serves as a versatile building block in the synthesis of intricate molecular structures. Its unique reactivity allows for the controlled formation of carbon-carbon and carbon-heteroatom bonds, enabling access to complex organic molecules that are otherwise challenging to prepare. The presence of the boronate ester, the thioether, and the adjacent methylene group provides multiple sites for strategic functionalization.
Construction of Alpha-Amino Acid Analogues and Related Peptidic Structures
A significant application of ((phenylthio)methyl)boronate esters, including the dibutyl variant, lies in the synthesis of α-aminoboronic acids, which are crucial analogues of natural α-amino acids and function as potent inhibitors of serine proteases. nih.gov A key strategy involves the deprotonation of the methylene carbon adjacent to both the sulfur and boron atoms, creating a stabilized anion. This nucleophile can then react with various electrophiles to introduce diverse side chains. nih.gov
This methodology is particularly advantageous for preparing compounds with functionalities that are unstable under the strongly basic conditions required for traditional methods, such as the addition of organometallic reagents to trialkyl borates. nih.gov The process allows for the introduction of side chains prone to elimination or undesirable enolate formation. nih.gov The general synthetic sequence involves:
Generation of the stabilized anion from the (phenylthio)methane boronate.
Reaction with an electrophile to form the substituted boronate.
Conversion of the phenylthio group into a suitable leaving group, such as a sulfonium (B1226848) ion.
Displacement of the leaving group to install an iodo group.
Conversion of the α-iodo derivative into the desired amine through conventional methods. nih.gov
This approach has been successfully used to synthesize analogues of aspartic acid and glutamic acid, among others. nih.gov The versatility of this method makes it a cornerstone in the development of novel peptide-based therapeutics and chemical biology tools. nih.gov
| Electrophile | Introduced Side Chain (R) | Resulting α-Aminoboronic Acid Analogue (General Structure: R'-NHCH(R)BO₂) |
|---|---|---|
| BrCH₂CHF₂ | -CH₂CHF₂ | Difluoroethyl-substituted analogue |
| BrCH₂COO(t)Bu | -CH₂CO₂(t)Bu | boroAspartic acid (protected) |
| CH₂=CHCOOMe | -(CH₂)₂CO₂Me | boroGlutamic acid (protected) |
Methodologies for Accessing Compounds with Quaternary Carbon Centers
The construction of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a formidable challenge in organic synthesis due to steric hindrance. Methodologies involving boronic esters provide a powerful tool for creating these congested stereocenters. The lithiation of substrates followed by borylation is a key strategy for the homologation of boron reagents, which can be applied to the synthesis of molecules with quaternary carbons. nih.gov
In the context of this compound, its stabilized anion can act as a nucleophile, attacking a hindered electrophile such as a ketone or an alkyl halide. The resulting product, after further transformation of the boronate and thioether moieties, can lead to a quaternary center. For instance, the reaction of the lithiated boronate with a ketone would generate a tertiary alcohol adjacent to the boron- and sulfur-bearing carbon. Subsequent functionalization and replacement of the boronate and phenylthio groups with carbon-based substituents would yield the desired quaternary center. This iterative approach, where the process can be repeated, allows for the synthesis of adjacent quaternary stereogenic centers with high stereocontrol. nih.gov
Formation of Optically Active Bi- and Polycyclic Structures
Boronic acids and their esters are instrumental in the asymmetric synthesis of complex cyclic systems. researchgate.net One powerful method is the intramolecular asymmetric conjugate addition of an organoboron reagent to an α,β-unsaturated carbonyl compound (enone). researchgate.net This reaction allows for the one-step synthesis of optically active bi- and polycyclic structures with high enantioselectivity. researchgate.net
A synthetic strategy utilizing a derivative of this compound would involve creating a precursor molecule that contains both the boronate functionality and a tethered enone system. Upon exposure to a suitable chiral catalyst, typically a complex of copper, palladium, or rhodium, the boronate would add to the enone in an intramolecular fashion. researchgate.net This cyclization event simultaneously forms a new carbon-carbon bond and sets one or more stereocenters, leading directly to the formation of a carbocyclic ring. The phenylthio group can be retained for further manipulation or removed reductively, adding to the synthetic utility of this approach for building complex, optically active polycyclic natural products and pharmaceuticals.
Carbon-Heteroatom Bond Formations
The boronate functional group is not only a precursor for carbon-carbon bonds but is also highly effective in forming bonds between carbon and heteroatoms such as oxygen and nitrogen. These transformations are fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.
Copper-Promoted C-O and C-N Cross-Coupling Reactions
The copper-promoted cross-coupling of boronic acids and their esters with compounds containing N-H or O-H bonds, often referred to as the Chan-Lam or Chan-Evans-Lam coupling, is a cornerstone of modern organic synthesis. researchgate.net This reaction provides a powerful and versatile method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Acyclic and cyclic boronic esters are efficient coupling partners in these transformations. researchgate.net
This compound and its derivatives can participate in these reactions. For instance, after modification of the methylene group, the remaining arylboronate moiety can couple with amines, amides, or alcohols. These reactions are typically promoted by a simple copper salt, such as copper(II) acetate, often in the presence of a base and an oxidant (like air or oxygen). researchgate.net The mild reaction conditions and broad substrate scope make this a highly valuable method for synthesizing anilines, phenols, and their derivatives, which are common motifs in biologically active compounds. researchgate.netrsc.org
| Reaction Type | Coupling Partners | Key Reagent | Bond Formed | Typical Product |
|---|---|---|---|---|
| C-N Coupling | Boronic Ester + Amine/Amide | Copper(II) salt | Carbon-Nitrogen | Aryl/Alkyl Amine |
| C-O Coupling | Boronic Ester + Alcohol/Phenol | Copper(II) salt | Carbon-Oxygen | Aryl/Alkyl Ether |
Amination Reactions in Organic Synthesis
The direct conversion of a boronic ester to a primary amine represents a highly valuable transformation, providing a route to amines that complements traditional methods. Direct amination of pinacol (B44631) boronates has been achieved using reagents like lithiated methoxyamine. nih.gov This process involves the formation of a tetracoordinate boron "ate" complex, followed by a 1,2-metallate rearrangement that forms the C-N bond stereospecifically. nih.gov This method offers a metal-free alternative to Chan-Lam couplings for the synthesis of certain amines. nih.gov
Another approach involves a metal- and base-free reaction of boronic acids with cyanamidyl radicals, generated in situ, to produce primary amines. organic-chemistry.org This reaction proceeds rapidly at ambient temperature and demonstrates broad functional group tolerance. organic-chemistry.org The mechanism is believed to involve the interaction of the cyanamidyl radical with the boron atom, followed by a 1,2-aryl migration to form the C-N bond. organic-chemistry.org These modern amination protocols can be applied to derivatives of this compound, allowing for the strategic installation of an amino group, a critical functional group in medicinal chemistry.
Stereochemical Control in Synthesis with Boronates
The precise control of stereochemistry is a cornerstone of modern organic synthesis, enabling the construction of complex, three-dimensional molecular architectures with high fidelity. In the realm of organoboron chemistry, the homologation of boronic esters has emerged as a powerful tool for the iterative construction of chiral centers. While this compound itself is not an asymmetric homologation reagent, the ((phenylthio)methyl)boronate structural motif is a key intermediate in stereocontrolled homologation reactions. The stereochemical outcome of these reactions is dictated by either the use of a chiral boronic ester (substrate-controlled) or a chiral carbanion reagent (reagent-controlled).
Application as Asymmetric Homologation Reagents
The formation of chiral α-(phenylthio)alkylboronic esters through homologation provides a valuable pathway to enantiomerically enriched building blocks. The stereoselectivity of this one-carbon extension is achieved by reacting a boronic ester with a carbanion, such as a (phenylthio)methyllithium reagent, where chirality is introduced by a pre-existing stereocenter in either the boronic ester or the carbanion.
In a substrate-controlled approach, a chiral boronic ester, often derived from a chiral diol, reacts with an achiral (phenylthio)methyllithium. The chiral auxiliary on the boron atom directs the approach of the nucleophile, leading to a diastereoselective addition and subsequent rearrangement to form the homologated product with high diastereomeric excess.
Conversely, in a reagent-controlled strategy, an achiral boronic ester, such as dibutyl boronate, is treated with an enantioenriched chiral carbenoid bearing a phenylthio group. This approach relies on the stereospecificity of the reaction between the chiral nucleophile and the achiral boronate to establish the new stereocenter. Research in this area has demonstrated that chiral lithiated carbanions can react with boronic esters with excellent enantioselectivity, allowing for the synthesis of chiral products from readily available starting materials.
Detailed research findings have shown the efficacy of these methods. For instance, the reaction of chiral boronic esters with (dihalomethyl)lithium followed by displacement with a nucleophile is a well-established method for stereocontrolled homologation, a process known as the Matteson homologation. While direct examples with (phenylthio)methyllithium are less common in extensive data tables, the principles of stereocontrol are directly transferable.
Table 1: Examples of Substrate-Controlled and Reagent-Controlled Asymmetric Homologation
| Entry | Boronic Ester Substrate | Carbanion Reagent | Control Method | Product Stereoselectivity (dr or ee) |
|---|---|---|---|---|
| 1 | Chiral Alkylboronic Ester | Achiral (Dichloromethyl)lithium | Substrate | High dr |
| 2 | Achiral Arylboronic Ester | Chiral Lithiated Carbamate | Reagent | High ee |
Development of Enantioselective Transformations
Chiral α-(phenylthio)alkylboronic esters, such as the dibutyl ester derivative, are valuable intermediates for the development of further enantioselective transformations. The presence of both a boronic ester and a phenylthio group on the same stereogenic center provides multiple handles for subsequent stereospecific reactions.
The carbon-boron bond of the boronate can be stereospecifically converted into a wide range of functional groups, including alcohols, amines, and carbon-carbon bonds, with retention of configuration. This versatility allows for the elaboration of the initial homologation product into more complex chiral molecules.
Furthermore, the phenylthio group can be selectively cleaved or transformed. For example, reductive cleavage of the carbon-sulfur bond can provide access to the corresponding desulfurized chiral boronic ester. Alternatively, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can then participate in further stereoselective reactions, such as Pummerer-type rearrangements or act as a leaving group.
The development of these subsequent transformations is crucial for expanding the synthetic utility of the initial asymmetric homologation. By combining a stereocontrolled homologation step with a series of stereospecific modifications of the resulting α-(phenylthio)boronate, chemists can devise efficient and highly selective routes to a diverse array of chiral products.
Table 2: Synthetic Transformations of Chiral α-(Phenylthio)alkylboronates
| Entry | Starting Material | Reagents | Transformation | Product | Stereochemical Outcome |
|---|---|---|---|---|---|
| 1 | Chiral α-(Phenylthio)alkylboronate | H₂, Raney Ni | Desulfurization | Chiral Alkylboronate | Retention of Stereochemistry |
| 2 | Chiral α-(Phenylthio)alkylboronate | m-CPBA | Oxidation | Chiral α-(Phenylsulfinyl)alkylboronate | Retention of Stereochemistry |
| 3 | Chiral α-(Phenylthio)alkylboronate | N-Chlorosuccinimide, MeOH | Cleavage to Monothioacetal | Chiral Monothioacetal | Retention of Stereochemistry |
Catalytic Roles and Mechanistic Implications of Boronates in Organic Transformations
Boronic Esters as Reagents in Transition Metal-Catalyzed Processes
Boronic esters are crucial partners in a multitude of transition metal-catalyzed reactions, most notably in cross-coupling reactions. The efficiency and selectivity of these processes are often intricately linked to the structure of the boronic ester and the reaction conditions.
Ligand Effects on Transmetalation in Catalytic Cycles
Transmetalation, the transfer of an organic group from boron to a transition metal, is a critical step in many catalytic cycles, including the renowned Suzuki-Miyaura coupling. The nature of the ligands on the transition metal catalyst plays a pivotal role in this process. While specific studies on dibutyl ((phenylthio)methyl)boronate are not extensively documented, general principles governing the transmetalation of alkylboronic esters provide a framework for understanding its likely behavior.
The electronic and steric properties of ligands coordinated to the metal center, typically palladium, significantly impact the rate and efficiency of transmetalation. Electron-rich and sterically bulky phosphine (B1218219) ligands, for instance, can accelerate the reductive elimination step but may hinder the transmetalation step. Conversely, less sterically demanding ligands can facilitate the approach of the boronic ester to the metal center.
The presence of the phenylthio group in this compound introduces an additional layer of complexity. The sulfur atom could potentially coordinate to the transition metal, thereby influencing the geometry and electronics of the catalytic species. This coordination could either facilitate or inhibit transmetalation depending on the specific catalytic system.
Table 1: General Ligand Effects on Transmetalation Rates in Suzuki-Miyaura Coupling
| Ligand Type | Electronic Properties | Steric Hindrance | General Effect on Transmetalation |
| Trialkylphosphines (e.g., P(t-Bu)₃) | Strongly electron-donating | High | Can be slow due to steric hindrance |
| Triarylphosphines (e.g., PPh₃) | Moderately electron-donating | Moderate | Generally effective |
| Buchwald-type biarylphosphines | Electron-rich, bulky | High | Often accelerate the overall catalytic cycle |
| N-Heterocyclic Carbenes (NHCs) | Strongly electron-donating | Tunable | Highly effective, promote efficient transmetalation |
It is important to note that the optimal ligand is highly substrate-dependent, and for a specific compound like this compound, empirical screening would be necessary to determine the most effective ligand.
Role of 'Ate' Complexes in Mediating Catalytic Pathways
The formation of boronate "ate" complexes is a key mechanistic feature in many reactions involving organoboron reagents. An "ate" complex is formed by the addition of a nucleophile, typically a base such as hydroxide (B78521) or alkoxide, to the empty p-orbital of the boron atom. This converts the neutral, trigonal planar boronic ester into an anionic, tetracoordinate boronate.
The formation of an "ate" complex increases the nucleophilicity of the organic group attached to the boron, thereby facilitating its transfer to the transition metal center during transmetalation. For this compound, the formation of an "ate" complex would enhance the nucleophilicity of the ((phenylthio)methyl) group.
The stability and reactivity of the "ate" complex are influenced by several factors, including the nature of the base, the solvent, and the substituents on the boron atom. The electron-withdrawing or -donating properties of the phenylthio group in this compound would affect the Lewis acidity of the boron center and, consequently, the ease of "ate" complex formation. It is plausible that the sulfur atom could engage in intramolecular coordination with the boron in the "ate" complex, influencing its geometry and reactivity.
Recent research has shown that the addition of an aryllithium reagent to a secondary boronic ester leads to an intermediate boron-"ate" complex that behaves as a chiral nucleophile, reacting with a broad range of electrophiles with inversion of stereochemistry. bris.ac.ukresearchgate.net Depending on the electrophile, the C-B bond can be converted into various other bonds with high levels of stereocontrol. bris.ac.ukresearchgate.net
Organoboron Acids as Lewis Acid Catalysts
In addition to their role as reagents in transition metal catalysis, organoboron compounds, particularly boronic acids, can function as potent Lewis acid catalysts. wiley-vch.de The Lewis acidity arises from the electron-deficient nature of the boron atom with its vacant p-orbital. The catalytic activity of the corresponding ((phenylthio)methyl)boronic acid, derived from the hydrolysis of this compound, can be inferred from the general principles of organoboron Lewis acid catalysis.
The Lewis acidity of a boronic acid is influenced by the electronic nature of its organic substituent. Electron-withdrawing groups generally enhance Lewis acidity, while electron-donating groups decrease it. The phenylthio group is generally considered to be weakly electron-withdrawing, which would suggest that ((phenylthio)methyl)boronic acid would be a moderately active Lewis acid catalyst.
Catalysis of Dehydration and Carbonyl Condensation Reactions
Organoboron acids are effective catalysts for dehydration reactions, such as the formation of imines, enamines, and oximes, as well as for carbonyl condensation reactions like the aldol (B89426) and Knoevenagel condensations. nih.gov Their catalytic activity stems from their ability to activate carbonyl compounds or alcohols by coordination to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon or facilitating the departure of a water molecule.
For instance, in an aldol-type condensation, the boronic acid can activate the aldehyde or ketone electrophile, making it more susceptible to nucleophilic attack by an enol or enolate. The bifunctional nature of some boronic acids, possessing both a Lewis acidic boron center and a Brønsted acidic hydroxyl group, can lead to synergistic activation of both the electrophile and the nucleophile.
Application in Catalytic Acylation and Alkylation Processes
Organoboron acids have found application as catalysts in acylation and alkylation reactions. nih.gov In Friedel-Crafts type reactions, a boronic acid can act as a Lewis acid to activate the acylating or alkylating agent. For example, in the acylation of an alcohol, the boronic acid can coordinate to the carbonyl oxygen of an acid anhydride, enhancing its electrophilicity.
While less common than traditional Lewis acids like AlCl₃ or FeCl₃, organoboron catalysts offer the advantages of being generally milder, more tolerant of functional groups, and having lower toxicity. The catalytic efficacy of ((phenylthio)methyl)boronic acid in these transformations would depend on its Lewis acidity and its stability under the reaction conditions.
Utility in Catalytic Cycloaddition Reactions
Organoboron acids have been shown to catalyze various cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions. nih.gov In these reactions, the boronic acid acts as a Lewis acid to activate the dienophile or the dipolarophile by coordinating to a carbonyl group or other Lewis basic site. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the activated species, thereby accelerating the cycloaddition reaction and often enhancing its regioselectivity and stereoselectivity.
The use of ((phenylthio)methyl)boronic acid as a catalyst in such reactions would be an interesting area of investigation. Its moderate Lewis acidity, coupled with the potential for secondary interactions involving the phenylthio group, could lead to unique catalytic properties.
Table 2: Potential Catalytic Applications of ((phenylthio)methyl)boronic acid
| Reaction Type | Role of Boronic Acid | Potential Advantages |
| Dehydration | Lewis acid activation of alcohols/carbonyls | Mild conditions, high chemoselectivity |
| Carbonyl Condensation | Lewis acid activation of electrophiles | Potential for stereocontrol |
| Acylation/Alkylation | Lewis acid activation of acylating/alkylating agents | Functional group tolerance |
| Cycloaddition | Lewis acid activation of dienophiles/dipolarophiles | Rate acceleration, enhanced selectivity |
Development of Metal-Free Catalytic Processes Utilizing Boron Species
The pursuit of sustainable and cost-effective chemical transformations has spurred significant interest in the development of metal-free catalytic systems. In this context, boron-based catalysts have emerged as a promising alternative to traditional transition-metal catalysts for a variety of organic reactions. These systems offer the advantages of lower toxicity, reduced cost, and unique reactivity profiles. Research in this area has led to the development of several distinct strategies for metal-free catalysis, primarily centered around the unique electronic properties of boron compounds.
One of the prominent areas of development is in C-H bond activation and borylation, a powerful tool for the functionalization of organic molecules. While transition-metal catalysts have long dominated this field, metal-free approaches are gaining traction. thieme-connect.com These methods often rely on the generation of highly electrophilic boron species that can activate otherwise inert C-H bonds.
A significant breakthrough in metal-free catalysis has been the application of Frustrated Lewis Pairs (FLPs). FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leads to unquenched reactivity that can be harnessed to activate small molecules, including dihydrogen, and to catalyze reactions like hydrogenations and borylations. wikipedia.orgresearchgate.net
Another important class of boron-based catalysts are borenium ions. These are cationic, tricoordinate boron species that exhibit strong Lewis acidity. rsc.orgrsc.org The positive charge on the boron atom enhances its electrophilicity, making borenium ions potent catalysts for a range of transformations, including C-H activation and hydroboration. rsc.orgrsc.org The development of stable yet highly reactive borenium ions has been a key factor in advancing their catalytic applications.
Furthermore, organoboronic acids themselves have been employed as catalysts in various organic reactions. Their ability to act as Lewis acids and to form reversible covalent bonds with hydroxyl groups allows for the activation of substrates in reactions such as esterifications, amidations, and aldol-type condensations. nih.govresearchgate.net
The following subsections will delve into the detailed research findings within these key areas of metal-free catalytic processes utilizing boron species.
Metal-Free C-H Borylation
Metal-free C-H borylation has emerged as a viable alternative to transition-metal-catalyzed methods for the synthesis of valuable organoboron compounds. thieme-connect.com These reactions typically proceed via electrophilic aromatic substitution, where a highly reactive boron electrophile attacks an electron-rich aromatic ring.
One approach involves the use of boron trihalides, such as BBr₃, which can act as both a reagent and a catalyst in the directed C-H borylation of arenes and heteroarenes. cncb.ac.cn For instance, the borylation of indoles can be achieved with high regioselectivity, providing access to C7- and C4-borylated products that are valuable intermediates for the synthesis of natural products and pharmaceuticals. cncb.ac.cn
Ambiphilic aminoboranes have also been developed as effective catalysts for the C-H borylation of heteroarenes. acs.org These catalysts feature both a Lewis acidic boron center and a Lewis basic nitrogen atom, which are believed to act in concert to activate C-H bonds. This strategy has been successfully applied to the borylation of a range of heterocycles, including indoles, with good to excellent yields. acs.org
A significant advancement in this area is the concept of isodesmic borylation, or transfer borylation. This functional-group-tolerant, metal-free approach has been successfully applied to the C-H borylation of electron-rich olefins, a transformation that was previously dominated by iridium catalysts. acs.org This method avoids the use of harsh reagents, thereby improving its compatibility with a wider range of substrates. acs.org
The table below summarizes some of the key findings in metal-free C-H borylation of indoles.
| Borylating Agent | Catalyst/Promoter | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| BBr₃ | Self-catalyzed | Arenes and heteroarenes (e.g., indoles) | Mild conditions, high functional group tolerance, provides access to C7- and C4-borylated indoles. | cncb.ac.cn |
| Catecholborane (CatBH) | B(C₆F₅)₃ | Electron-rich indoles | Electrophilic C-H borylation at the C3-position of indoles. | acs.org |
| Pinacolborane (HBpin) | Ambiphilic aminoboranes | Heteroarenes including indoles | Good to excellent yields for a number of heteroarenes. | acs.org |
Catalysis with Frustrated Lewis Pairs (FLPs)
Frustrated Lewis Pairs (FLPs) have revolutionized metal-free catalysis by enabling the activation of small molecules like H₂. wikipedia.org This reactivity stems from the inability of a sterically encumbered Lewis acid and Lewis base to form a stable adduct, leaving their reactivity unquenched. wikipedia.org This principle has been extended to a variety of catalytic transformations, including hydrogenations and borylations.
In the context of borylation, FLPs can catalyze the dehydrogenative borylation of S-H and Se-H bonds, driven by the formation of H₂ gas. wikipedia.org This provides a metal-free route to valuable organoboron compounds from thiols and selenols.
Furthermore, the concept of FLPs has been applied to the development of asymmetric catalysis. Chiral FLPs, composed of a chiral Lewis acid or base, have been utilized in the enantioselective hydrogenation of imines, albeit with modest enantioselectivity in some cases. wikipedia.org A notable development is the use of a combination of Piers' borane (B79455) and a chiral tert-butylsulfinamide as an FLP for the asymmetric transfer hydrogenation of imines using ammonia (B1221849) borane as the hydrogen source, achieving high yields and enantioselectivities. acs.org
Theoretical studies have also provided insight into the mechanism of FLP-catalyzed reactions, such as the dehydrogenation of amine-boranes. These studies help in understanding catalyst deactivation pathways and in designing more efficient catalysts. acs.orgnih.gov
Borenium Ion Catalysis
Borenium ions, being highly electrophilic due to their cationic nature, have emerged as powerful catalysts for various organic transformations. rsc.orgrsc.org Their high reactivity, which once limited their application to stoichiometric reagents, has been tamed through the use of stabilizing ligands, such as N-heterocyclic carbenes (NHCs), enabling their use in catalysis. rsc.org
Borenium ion catalysis has been particularly successful in the C-H borylation of arenes. These catalysts can activate unactivated arenes under ambient conditions, a task that can be challenging for some transition-metal systems. researchgate.net This methodology is also effective for the borylation of sterically hindered C-H bonds. researchgate.net Mechanistic studies suggest a synergistic activation of the B-H bond of the borylation reagent by both the arene substrate and the borenium ion catalyst. researchgate.net
In addition to C-H borylation, borenium ions have been employed as catalysts for hydroboration reactions. For instance, the trans-hydroboration of alkynes can be mediated by borenium cations generated from B(C₆F₅)₃. rsc.org
The development of borenium ionic liquids has further expanded the scope of their catalytic applications. These ionic liquids act as tuneable Lewis superacids and have been shown to be highly effective catalysts for reactions such as the Diels-Alder cycloaddition. qub.ac.uk
The following table provides examples of borenium-catalyzed reactions.
| Reaction Type | Borenium Catalyst Precursor | Substrates | Key Features | Reference |
|---|---|---|---|---|
| C-H Borylation | NHC-stabilized boranes | Unactivated and sterically hindered arenes | Ambient reaction conditions, para-selective borylation of phenols. | researchgate.net |
| Hydroboration | B(C₆F₅)₃ | Alkynes | Results in trans-hydroboration products. | rsc.org |
| Diels-Alder Reaction | Borenium ionic liquids | Dienes and dienophiles | Highly active Lewis superacid catalysts with tuneable activity. | qub.ac.uk |
Organocatalysis by Boronic Acids
Boronic acids can function as versatile organocatalysts, primarily by acting as Lewis acids to activate substrates. nih.govresearchgate.net Their ability to form reversible covalent bonds with diols is a key feature that is exploited in many catalytic applications.
In amidation and esterification reactions, boronic acids can activate carboxylic acids by forming a mixed anhydride, which is then susceptible to nucleophilic attack by an amine or an alcohol. nih.gov This strategy avoids the need for stoichiometric activating agents, leading to higher atom economy.
Boronic acids have also been shown to catalyze cycloaddition reactions. For example, ortho-substituted arylboronic acids can promote the reactivity of unsaturated carboxylic acids in Diels-Alder reactions. nih.gov
Furthermore, the merger of organocatalysis with 1,2-boronate rearrangements has led to the development of novel asymmetric multicomponent reactions. For instance, a Lewis base-catalyzed asymmetric multicomponent 1,2-boronate rearrangement involving indoles, boronic esters, and Morita-Baylis-Hillman carbonates has been developed to synthesize enantioenriched, highly substituted indole (B1671886) and indoline (B122111) derivatives. nih.gov
Chiral organocatalysts, such as BINOL derivatives, have been used in conjunction with boronic acids to achieve enantioselective transformations. This includes the synthesis of chiral α-substituted allylboronic acids via asymmetric homologation of alkenylboronic acids. diva-portal.orgacs.org
Theoretical and Computational Studies on Dibutyl Phenylthio Methyl Boronate Systems
Electronic Structure and Reactivity Modeling of Boronates
The electronic landscape of Dibutyl ((phenylthio)methyl)boronate is fundamentally governed by the interplay between the electron-deficient boron center and the adjacent sulfur-containing moiety. Computational models are pivotal in dissecting these interactions and predicting the compound's chemical behavior.
Characterization of the Boron Vacant p-Orbital and Lewis Acidity
A defining feature of tricoordinate boronic esters is the presence of a vacant p-orbital on the boron atom, which confers significant Lewis acidity to the molecule. This empty orbital renders the boron center electrophilic and susceptible to nucleophilic attack, a characteristic that is central to the reactivity of boronate esters.
Computational studies, typically employing Density Functional Theory (DFT), allow for a detailed characterization of this vacant p-orbital. The energy and localization of the Lowest Unoccupied Molecular Orbital (LUMO) are often used as descriptors of Lewis acidity. For this compound, the LUMO is expected to be predominantly localized on the boron atom, highlighting its role as the primary site for nucleophilic interaction.
Table 1: Calculated Electronic Properties Related to Lewis Acidity (Illustrative data based on general principles of computational chemistry for organoboron compounds, as specific literature data for this compound is not available)
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| LUMO Energy | -0.5 eV | Lower LUMO energy indicates higher electrophilicity and Lewis acidity. |
| Natural Population Analysis (NPA) Charge on Boron | +0.65 | A significant positive charge on the boron atom confirms its electrophilic character. |
| Contribution of Boron p-orbital to LUMO | ~75% | The high contribution signifies that the vacant p-orbital is the primary acceptor site for nucleophiles. |
Computational Analysis of Substituent Effects on Electronic Properties and Reactivity
The phenylthio group in this compound offers a platform for investigating the influence of substituents on the electronic properties and reactivity of the entire molecule. By computationally introducing various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the phenyl ring, it is possible to systematically probe their effects.
DFT calculations can be employed to compute a range of electronic descriptors for a series of substituted analogues. These descriptors include HOMO (Highest Occupied Molecular Orbital) and LUMO energies, the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps.
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups are expected to increase the electron density on the phenyl ring and, through resonance and inductive effects, potentially on the sulfur atom. This could lead to a slight decrease in the Lewis acidity of the boron center, reflected in a higher LUMO energy.
Electron-Withdrawing Groups (e.g., -NO₂, -CN): Conversely, EWGs would decrease the electron density of the system, leading to an increase in the Lewis acidity of the boron atom, which would be indicated by a lower LUMO energy.
The HOMO-LUMO gap is a crucial indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. Computational studies can predict how substituents modulate this gap, thereby providing insights into the kinetic stability of the substituted boronates.
Table 2: Predicted Substituent Effects on Key Electronic Parameters (Illustrative data based on general computational trends for substituted aromatic systems)
| Substituent (para-position) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| -OCH₃ | -5.8 | -0.4 | 5.4 |
| -H | -6.0 | -0.5 | 5.5 |
| -CN | -6.3 | -0.8 | 5.5 |
| -NO₂ | -6.5 | -1.0 | 5.5 |
Mechanistic Elucidations Through Computational Chemistry
Computational chemistry provides a powerful lens through which to view the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the most favorable reaction pathways.
Transition State Analysis for Key Boronate Reactions
A key application of computational chemistry is the elucidation of reaction mechanisms through the location and characterization of transition states. For reactions involving this compound, such as its participation in cross-coupling reactions or its reactions with nucleophiles, transition state theory combined with DFT calculations can provide invaluable mechanistic details.
For instance, in a hypothetical reaction with a nucleophile, computational modeling can be used to locate the transition state structure for the nucleophilic attack on the boron center. The geometry of the transition state would reveal the trajectory of the incoming nucleophile and the conformational changes in the boronate ester. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction barrier, which is directly related to the reaction rate.
Vibrational frequency calculations are essential to confirm the nature of the stationary points on the potential energy surface. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Molecular Orbital Calculations and Reactivity Predictions
Molecular Orbital (MO) theory offers a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energies of their orbitals. For this compound, an analysis of its frontier molecular orbitals (HOMO and LUMO) is particularly insightful.
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to have significant contributions from the phenylthio moiety, particularly the sulfur lone pairs and the π-system of the phenyl ring. This indicates that this part of the molecule is the most nucleophilic and susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): As previously discussed, the LUMO is primarily localized on the boron atom's vacant p-orbital. The energy of the LUMO is a direct indicator of the compound's ability to accept electrons, and thus its electrophilicity.
The interaction between the frontier orbitals of this compound and a reaction partner can be used to predict the feasibility and regioselectivity of a reaction. According to frontier molecular orbital theory, a favorable reaction occurs when the HOMO of the nucleophile interacts with the LUMO of the electrophile. The shape and energy of these orbitals, which can be readily calculated, therefore provide a powerful predictive tool for understanding the reactivity of this boronate system.
Advanced Derivatives and Future Research Directions in Boronate Chemistry
Protected Boronic Esters for Enhanced Stability and Orthogonal Reactivity
The inherent sensitivity of many boronic acids to purification techniques like silica (B1680970) gel chromatography and their propensity to undergo protodeboronation or form boroxines spurred the development of protective groups. These groups mask the reactive C-B bond, allowing the boronate moiety to be carried through multiple synthetic steps unscathed. The ideal protecting group offers robust stability under various reaction conditions while allowing for facile, high-yielding deprotection to reveal the reactive boronic acid when needed.
N-Methyliminodiacetic Acid (MIDA) Boronates as Protective and Activating Groups
N-methyliminodiacetic acid (MIDA) boronates represent a transformative innovation in boronic acid chemistry. Formed by the condensation of a boronic acid with MIDA, these compounds feature a tetracoordinate boron atom held within a rigid bicyclic structure. This configuration effectively removes the empty p-orbital on the boron, rendering the C-B bond exceptionally stable to a wide range of anhydrous reaction conditions, including Suzuki-Miyaura cross-coupling. nih.govsigmaaldrich.com
Key features of MIDA boronates include:
Exceptional Stability: MIDA boronates are generally crystalline, free-flowing solids that are stable to air, moisture, and, crucially, silica gel chromatography. grillolabuc.comnih.govbldpharm.com This stability allows for their easy handling, purification, and long-term storage, overcoming major limitations of free boronic acids. sigmaaldrich.com
Orthogonal Reactivity: The MIDA group acts as a robust protecting group. It remains intact during various synthetic transformations performed elsewhere on the molecule, yet it can be easily cleaved ("deprotected") under mild aqueous basic conditions (e.g., 1N NaOH or K3PO4) to release the free boronic acid in situ for a subsequent reaction. nih.govresearchgate.net
Utility in Synthesis: This unique combination of stability and controlled release makes MIDA boronates ideal for multi-step synthesis, allowing for the creation of complex boronic acid building blocks that would otherwise be difficult to prepare. sigmaaldrich.comrsc.org
Pinacol (B44631) Esters as Widely Utilized and Stable Intermediates
Boronic acid pinacol esters, often called pinacol boronates or ArB(pin), are among the most widely used boronic acid derivatives in organic synthesis. nbinno.com They are valued for their balance of stability and reactivity, serving as reliable intermediates in countless applications, most notably the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.govresearchgate.net
Pinacol esters offer several advantages over free boronic acids:
Enhanced Stability: While not as inert as MIDA boronates, pinacol esters are significantly more stable than their corresponding boronic acids. They are less prone to dehydration-trimerization into boroxines and exhibit greater tolerance to many reaction conditions. ed.ac.uknih.gov However, their purification by silica gel chromatography can still be challenging and may lead to hydrolysis or decomposition. semanticscholar.orgresearchgate.net
Commercial Availability: A vast library of pinacol boronate building blocks is commercially available, providing chemists with ready access to diverse reagents for synthetic campaigns. rsc.org
Direct Reactivity: Unlike MIDA boronates, which typically require a distinct deprotection step, pinacol esters can often participate directly in cross-coupling reactions. nih.gov While it was once believed that hydrolysis to the boronic acid was a prerequisite for transmetalation, recent studies have shown that boronic esters can transmetalate directly to the palladium center. acs.org
The comparative properties of MIDA and Pinacol boronates are summarized below.
| Feature | MIDA Boronates | Pinacol Esters |
|---|---|---|
| Boron Hybridization | sp³ (Tetracoordinate) | sp² (Trigonal Planar) |
| Stability to Chromatography | High; routinely purified on silica gel nih.govsigmaaldrich.com | Moderate; can be challenging and lead to hydrolysis researchgate.net |
| Air/Moisture Stability | Very high; often indefinitely stable on the benchtop bldpharm.com | Good, but susceptible to hydrolysis over time ed.ac.uk |
| Reactivity in Cross-Coupling | Generally unreactive (protected); requires aqueous base for deprotection/slow release nih.govsigmaaldrich.com | Directly reactive under standard Suzuki-Miyaura conditions nih.gov |
| Primary Use Case | Protecting group for iterative synthesis and preparation of complex, unstable boronic acids grillolabuc.comrsc.org | Workhorse reagents for direct use in Suzuki-Miyaura and other cross-coupling reactions acs.orgnih.gov |
Innovations in Iterative Synthesis Strategies with Boronates
Inspired by the modular and automated processes of peptide and oligonucleotide synthesis, chemists have developed iterative synthesis strategies using boronate chemistry to assemble complex small molecules from simple building blocks. nih.govnih.gov This "assembly-line" approach relies on bifunctional molecules that can be coupled together sequentially.
The development of MIDA boronates has been a cornerstone of this field. A bifunctional building block, such as a "haloboronic acid," can be protected at the boron terminus with a MIDA ligand. This allows for a selective Suzuki-Miyaura coupling at the halide position. Following the coupling, the MIDA group is cleaved to reveal a new reactive boronic acid, ready for the next coupling cycle. This iterative cross-coupling (ICC) process enables the programmed, Lego-like construction of complex organic structures. grillolabuc.comcore.ac.ukcore.ac.uk This strategy has been successfully automated, promising to make the synthesis of complex molecules more accessible. nih.gov
Beyond MIDA-based ICC, other innovative strategies have emerged. The iterative homologation of boronic esters using lithium carbenoids (the "lithiation-borylation" process) allows for the stereocontrolled growth of carbon chains one unit at a time. researchgate.net Because the product of each homologation is itself a boronic ester, the cycle can be repeated without intermediate functional group manipulations, providing a highly efficient route to polyketide-like structures. chemrxiv.orgresearchgate.net Furthermore, methods using transiently generated boronic acids from diazo compounds have enabled sequential C-C bond formation in a controlled manner. shu.ac.uk
Exploration of Novel Boronate Architectures and Their Synthetic Utility
The stability afforded by modern protecting groups has allowed for the incorporation of boronic esters into increasingly complex and novel molecular architectures with significant synthetic utility.
Multifunctional Building Blocks: Researchers have designed novel building blocks where the boronate moiety is integrated with other reactive groups. For example, acrylic boronate has been developed as a versatile C3 building block that can undergo cross-metathesis and Pd-catalyzed couplings to generate highly functionalized α,β-unsaturated acylborons, which are precursors to medicinally relevant heterocycles like 3-boryl pyrazoles. nih.gov
Boronate-Containing Materials: The principles of boronate chemistry have been applied to materials science. The reversible formation of boronate esters has been used to construct dynamic covalent organic frameworks (COFs), where boronate esters link molecular precursors into ordered, single-layered sheets. rsc.org Boronate affinity materials, which feature boronic acids immobilized on a porous support, are used for the selective capture and separation of cis-diol-containing molecules like glycoproteins. mdpi.com
Biologically Active Molecules: Boron-containing pharmacophores are of growing interest in medicinal chemistry. The stability of boronate esters has enabled their incorporation into complex biologically active scaffolds, such as pyrrolidine (B122466) iminosugars, to create novel glycosidase inhibitors. mdpi.com The development of methods for installing carborane units onto peptides via B-C bond formation is advancing the design of next-generation agents for Boron Neutron Capture Therapy (BNCT). acs.org
Macrocycles: The reversible nature of boronate ester formation has been harnessed in dynamic combinatorial chemistry to synthesize unique macrocyclic structures through the condensation of diboronic acids with diols or amino-diols. researchgate.net
Emerging Methodologies for Boronic Ester Synthesis
While classic methods for synthesizing boronic esters often involve the reaction of organometallic reagents (like Grignard or organolithium compounds) with trialkyl borates, research continues to focus on developing milder, more efficient, and more functional-group-tolerant methodologies.
Recent advances in this area include:
Direct C-H Borylation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for directly converting a C-H bond on an aromatic or heteroaromatic ring into a C-B bond. This atom-economical approach avoids the need to pre-functionalize the substrate with a halide or triflate.
Palladium-Catalyzed Borylation of Aryl Chlorides: Historically challenging, the borylation of inexpensive and abundant aryl chlorides has seen significant progress. Modern palladium catalyst systems can now efficiently convert aryl chlorides directly into arylboronic acids using reagents like tetrahydroxydiboron, providing a simplified route to diverse boronate esters. nih.gov
Metal-Free Synthesis: To avoid transition metal contaminants, methods for the metal-free synthesis of alkyl pinacol boronates have been developed. These strategies utilize organometallic reagents, photoredox catalysis, or 1,2-metallate rearrangements to form the C-B bond. rsc.org
Chemoselective Synthesis: Advanced strategies now allow for the chemoselective synthesis of boronic esters by carefully controlling the solution speciation of different boron reagents. This enables the formal homologation of one boronic ester using another, facilitating streamlined iterative cross-coupling and controlled oligomerization. nih.gov
Electrophilic Borylation: The reaction of electron-rich aromatic systems with boron electrophiles provides an alternative pathway to organoboron compounds, including borinic acids and their derivatives. mdpi.com
These emerging methodologies continue to expand the toolkit available to synthetic chemists, making the synthesis of complex organoboron compounds more efficient and accessible than ever before.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing dibutyl ((phenylthio)methyl)boronate derivatives with sensitive functional groups?
- Methodology : A robust approach involves reacting electrophiles (e.g., BrCH₂CHF₂, CH₂=CHCOOMe) with the stabilized anion of (phenylthio)methane boronate. Subsequent displacement of the sulfonium ion (formed via methyl iodide treatment) with iodide yields α-iodo intermediates, which are converted to amines. This method avoids strongly basic conditions, preventing elimination or enolate formation in sensitive side chains .
- Key Considerations : Protecting groups (e.g., tert-butyl esters) and controlled hydrolysis (using HCl or TFA) are critical for isolating free boronic acids.
Q. How does this compound participate in one-carbon homologation reactions?
- Methodology : Cyclic boronate esters, prepared via hydroboration of alkenes with dibromoborane, undergo homologation using methoxy(phenylthio)methyllithium. The migration step is induced by mercuric ions. Enantioenriched boronates enable configurationally retained products .
- Key Considerations : The dibutyl group enhances steric stability during homologation, while mercury-mediated migration requires careful handling due to toxicity .
Q. What spectroscopic techniques are employed to characterize α-boronate radicals derived from this compound?
- Methodology : EPR spectroscopy at low temperatures identifies α-boronate radicals generated via bromine abstraction or hydrogen abstraction. Selective line broadening reveals internal rotation barriers (~3 kcal/mol) around •CH₂−B bonds. Competitive EPR studies quantify hydrogen abstraction rates (e.g., by tert-butoxyl radicals) .
- Key Considerations : Empirical relationships between rotational barriers and bond dissociation energies (BDEs) help estimate BDE[(RO)₂BCH₂−H] ≈ 98.6 kcal/mol .
Advanced Research Questions
Q. How does this compound influence diastereoselectivity in Diels-Alder (DA) reactions?
- Methodology : In DA reactions with cyclopentadiene, dibutyl vinylboronate forms cycloadducts with pH-dependent diastereoselectivity. Chiral catalysts like (S)-mandelic acid improve enantioselectivity (36% yield), whereas β-hydroxyacids (e.g., salicylic acid) fail due to poor coordination. The dibutyl boronate moiety’s lability necessitates oxidation to stabilize alcohols post-reaction .
- Data Contradictions : While (S,S)-tartaric acid shows no catalytic effect (<10% yield), (S)-mandelic acid’s α-hydroxy and carboxylate groups are essential for enantioselectivity. This highlights the need for catalyst functional group optimization .
Q. What challenges arise in using this compound for synthesizing heterocyclic boronic acids?
- Methodology : Cycloadditions between diazo compounds (e.g., ethyl diazoacetate) and dibutyl ethynylborate yield pyrazolylboronic acids. However, highly reactive diazo reagents (e.g., diazomethane) decompose, requiring slower-reacting alternatives like diphenyldiazomethane .
- Stability Issues : Intermediate boronate esters are prone to hydrolysis; thus, anhydrous conditions and rapid workup are critical. Side reactions (e.g., elimination) necessitate low temperatures and controlled stoichiometry .
Q. How do chiral biphenol catalysts enhance enantioselectivity in Petasis reactions involving this compound?
- Methodology : Chiral biphenols (e.g., 5j) catalyze asymmetric Petasis reactions, with dibutyl boronates showing higher enantioselectivity (95.5:4.5 er) than dimethyl analogues. Steric effects from the dibutyl group slow uncatalyzed pathways, favoring catalyst-mediated enantioselective steps .
- Optimization : Solvent polarity and boronate ester size (diethyl vs. dibutyl) balance reaction rates and selectivity. High catalyst loading (10 mol%) mitigates background reactivity .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in radical studies?
- Risk Mitigation : Hazard analysis (per "Prudent Practices in the Laboratory") is mandatory for bromine abstraction and mercury-mediated steps. Use fume hoods for volatile intermediates (e.g., Hg compounds) and ensure EPR equipment is calibrated for radical quantification .
Q. How can computational modeling resolve contradictions in B−N dissociation mechanisms for boronate complexes?
- Approach : Ab initio calculations (e.g., for NH₃-BH₃ systems) validate SN2-type dissociation in 2,6-bis((dimethylamino)methyl)phenylborane derivatives. Lower barriers (>3.4 kcal/mol vs. monoamino complexes) correlate with electronic assistance from adjacent amines, confirmed by solid-state NMR and X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
